

# In-Depth Technical Guide: **trans-N-Boc-1,4-cyclohexanediamine**

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## Compound of Interest

Compound Name:	<i>trans-N-Boc-1,4-cyclohexanediamine</i>
Cat. No.:	B153069

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## Introduction

**trans-N-(tert-butoxycarbonyl)-1,4-cyclohexanediamine**, a mono-protected diamine, is a critical building block in contemporary medicinal chemistry and materials science. Its unique structural features, combining a rigid cyclohexane scaffold with a selectively protected amine, make it an invaluable intermediate for the synthesis of complex molecules with diverse therapeutic and industrial applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and its notable application in the development of selective vasopressin V1a receptor antagonists.

## Core Properties and Data

The fundamental physicochemical properties of **trans-N-Boc-1,4-cyclohexanediamine** are summarized in the table below, providing a quick reference for experimental planning and execution.

Property	Value
Molecular Weight	214.31 g/mol <a href="#">[1]</a>
Molecular Formula	C <sub>11</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub> <a href="#">[1]</a>
CAS Number	177906-48-8 <a href="#">[1]</a>
Appearance	White solid <a href="#">[2]</a>
Boiling Point	322.1 °C at 760 mmHg
Density	1.02 g/cm <sup>3</sup>
Water Solubility	Slightly soluble
Storage Conditions	0-8 °C, under inert atmosphere <a href="#">[2]</a>

## Experimental Protocols

### Synthesis of trans-N-Boc-1,4-cyclohexanediamine

A standard and efficient method for the mono-N-Boc protection of trans-1,4-cyclohexanediamine is detailed below. This procedure selectively protects one of the two primary amine groups.

#### Materials:

- trans-1,4-Diaminocyclohexane
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)
- Methanol (MeOH)
- Ethyl acetate (EtOAc)
- Water (H<sub>2</sub>O)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

**Procedure:**

- Dissolve trans-1,4-diaminocyclohexane (1 equivalent) in methanol.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (0.28 equivalents) in methanol to the cooled diamine solution over 30 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 16-18 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, remove the methanol under reduced pressure.
- Add water to the residue and stir for 20 minutes.
- Extract the aqueous layer with ethyl acetate (2 x 120 mL).
- Combine the organic extracts and wash sequentially with water (2 x 50 mL) and brine (2 x 50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The product, **trans-N-Boc-1,4-cyclohexanediamine**, is typically obtained as an off-white solid with a yield of approximately 83-86%.

## Application in the Synthesis of a V1A Receptor Antagonist (SRX246)

**trans-N-Boc-1,4-cyclohexanediamine** is a key intermediate in the synthesis of SRX246, a selective vasopressin V1a receptor antagonist. The free amine of **trans-N-Boc-1,4-cyclohexanediamine** is coupled with a carboxylic acid intermediate to form a crucial amide bond in the final molecule. A general procedure for such a coupling reaction is outlined below.

**Materials:**

- Carboxylic acid intermediate
- **trans-N-Boc-1,4-cyclohexanediamine**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBr)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM) or Dimethylformamide (DMF)

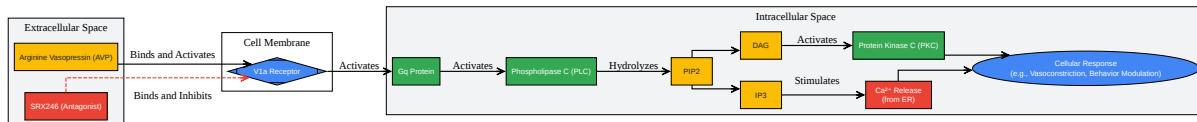
Procedure:

- Dissolve the carboxylic acid intermediate (1 equivalent), EDC (1.2 equivalents), and HOBr (1.2 equivalents) in DCM or DMF.
- Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
- Add **trans-N-Boc-1,4-cyclohexanediamine** (1.1 equivalents) and DIPEA (2 equivalents) to the reaction mixture.
- Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the coupled product.

## Vasopressin V1a Receptor Signaling Pathway and Antagonism

The vasopressin V1a receptor (V1aR) is a G protein-coupled receptor (GPCR) that plays a significant role in regulating social behavior, anxiety, and blood pressure. The signaling

cascade initiated by the binding of arginine vasopressin (AVP) to the V1aR and its inhibition by antagonists like SRX246 is depicted below.



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Caption: V1a Receptor Signaling Pathway and Antagonism by SRX246.

#### Pathway Description:

- Activation: Arginine vasopressin (AVP) binds to the V1a receptor, a G protein-coupled receptor (GPCR), on the cell surface.
- G Protein Coupling: This binding activates the associated Gq protein.
- Second Messenger Production: The activated Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
- Downstream Effects: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium (Ca<sup>2+</sup>) into the cytosol. DAG remains in the membrane and, along with the increased intracellular Ca<sup>2+</sup>, activates protein kinase C (PKC).
- Cellular Response: The rise in intracellular calcium and the activation of PKC lead to various cellular responses, such as smooth muscle contraction (vasoconstriction) and modulation of neuronal activity, which influences social behaviors.

- Antagonism: SRX246, synthesized using **trans-N-Boc-1,4-cyclohexanediamine**, acts as a competitive antagonist. It binds to the V1a receptor, preventing AVP from binding and thereby inhibiting the entire downstream signaling cascade. This blockade of V1a receptor signaling is the mechanism by which SRX246 is investigated for the treatment of conditions like anxiety and aggression.

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## References

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